1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol
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Overview
Description
1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol is an organic compound characterized by the presence of a bromine atom, tert-butyl group, and methoxymethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol typically involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a different phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the bromine atom may result in various substituted phenyl derivatives .
Scientific Research Applications
1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to various biomolecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylbenzyl bromide: Similar in structure but lacks the methoxymethoxy group.
1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one: Similar but contains a ketone group instead of a hydroxyl group.
Uniqueness
1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol is unique due to the presence of both the methoxymethoxy group and the hydroxyl group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
2742660-02-0 |
---|---|
Molecular Formula |
C14H21BrO3 |
Molecular Weight |
317.2 |
Purity |
95 |
Origin of Product |
United States |
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